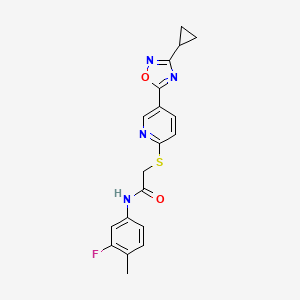

2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

説明

BenchChem offers high-quality 2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2S/c1-11-2-6-14(8-15(11)20)22-16(25)10-27-17-7-5-13(9-21-17)19-23-18(24-26-19)12-3-4-12/h2,5-9,12H,3-4,10H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKCDFUVEQWXQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features several notable structural components:

- Oxadiazole Ring : Contributes to its biological activity through interactions with biological macromolecules.

- Pyridine Moiety : Enhances lipophilicity and bioavailability.

- Thioether Linkage : May play a role in enzyme interactions.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory effects. Below are detailed findings from various studies.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds, including this specific compound, show promising anticancer properties:

-

Cytotoxicity Studies : The compound was tested against various cancer cell lines, including:

- MCF-7 (breast cancer) : IC50 values indicated significant cytotoxic effects, promoting apoptosis through p53 pathway activation.

- HeLa (cervical cancer) : Similar cytotoxic profiles were observed, with flow cytometry confirming apoptosis induction.

- PANC-1 (pancreatic cancer) : The compound exhibited selective toxicity towards cancer cells compared to non-cancerous cells.

-

Mechanism of Action :

- Activation of caspase pathways leading to apoptosis.

- Modulation of gene expression related to cell cycle regulation and apoptosis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In vitro Studies : Showed effectiveness against a range of bacterial strains, with minimum inhibitory concentrations (MICs) indicating potent antibacterial activity.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may modulate inflammatory pathways:

- Inhibition of pro-inflammatory cytokines was observed in cellular assays, indicating potential for treating inflammatory diseases.

Data Tables

Case Studies

Several case studies have been published focusing on the therapeutic potential of oxadiazole derivatives:

- Case Study on Breast Cancer : A study highlighted the use of oxadiazole derivatives in combination therapy with existing chemotherapeutics, showing enhanced efficacy and reduced side effects.

- Infection Models : Animal models treated with the compound demonstrated significant reductions in bacterial load in infections caused by resistant strains.

科学的研究の応用

Medicinal Chemistry

The compound has garnered attention in the field of medicinal chemistry due to its potential as an anticancer agent. Preliminary studies suggest that derivatives of oxadiazole compounds exhibit significant anticancer activity. For instance, related compounds have shown percent growth inhibition against various cancer cell lines, indicating that this class of compounds may be effective in cancer treatment .

Anti-inflammatory Properties

In silico studies have indicated that similar oxadiazole derivatives may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways. This suggests that the compound could be further explored for its anti-inflammatory properties .

The presence of the pyridine and oxadiazole rings in the structure enhances biological activity, making it suitable for research into new therapeutic agents. The compound's ability to interact with biological targets can be assessed through binding affinity assays and cellular activity evaluations .

Case Study 1: Anticancer Activity

A study on related oxadiazole compounds revealed significant anticancer activity against several cell lines including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% . These findings imply that the tested compounds could serve as lead candidates for drug development targeting cancer.

Case Study 2: In Silico Docking Studies

Molecular docking studies have been employed to predict the binding interactions of oxadiazole derivatives with specific protein targets associated with cancer and inflammation. Such studies provide insights into the mechanism of action and guide further modifications to enhance efficacy .

Potential Applications Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。